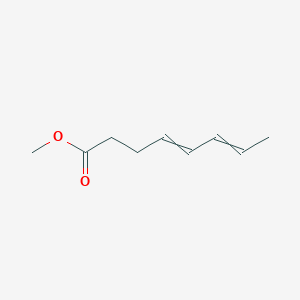

Methyl octa-4,6-dienoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H14O2 |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

methyl octa-4,6-dienoate |

InChI |

InChI=1S/C9H14O2/c1-3-4-5-6-7-8-9(10)11-2/h3-6H,7-8H2,1-2H3 |

InChI Key |

AMEGVKDLZSEJQE-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC=CCCC(=O)OC |

Origin of Product |

United States |

Mechanistic Investigations of Chemical Transformations Involving Methyl Octa 4,6 Dienoate

Cycloaddition Reactions of Conjugated Dienoates

The reactivity of conjugated dienoates like methyl octa-4,6-dienoate is dominated by their participation in cycloaddition reactions. These reactions, which involve the formation of a cyclic product from two or more unsaturated molecules, are powerful tools in organic synthesis for the construction of carbocyclic and heterocyclic frameworks. The electronic nature of the diene, characterized by the presence of an electron-withdrawing ester group, plays a crucial role in determining the pathway and outcome of these reactions.

Diels-Alder Reactions: this compound as Diene or Dienophile

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of modern organic synthesis for the formation of six-membered rings. wikipedia.org In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) in a concerted fashion. wikipedia.org this compound, possessing a conjugated diene system, can act as the diene component in this reaction. Its utility as a diene has been demonstrated in the synthesis of biomolecule conjugates, where it is first converted to octa-4,6-dienoic acid hydrazide before reacting with a dienophile. google.com

The reactivity of this compound in Diels-Alder reactions is influenced by the equilibrium between its s-cis and s-trans conformations. The s-cis conformation is required for the reaction to occur, as it brings the termini of the diene into proximity, allowing for the concerted formation of the two new sigma bonds with the dienophile. libretexts.org

| Conformation | Requirement for Diels-Alder | Relative Stability |

| s-cis | Essential | Generally less stable due to steric hindrance |

| s-trans | Unreactive | Generally more stable |

This table outlines the conformational requirements of the diene in a Diels-Alder reaction.

In cases where both the diene and dienophile functionalities are present within the same molecule, an intramolecular Diels-Alder (IMDA) reaction can occur. For a derivative of this compound to undergo an IMDA reaction, a dienophile would need to be tethered to the molecule at an appropriate position. The nature and length of this tether are critical in controlling the feasibility and stereochemical outcome of the reaction. The transition state geometry is heavily influenced by the conformational constraints of the tether, often leading to a high degree of stereoselectivity in the formation of the bicyclic product.

In an intermolecular Diels-Alder reaction, this compound, acting as the diene, reacts with a separate dienophile molecule. The reaction mechanism is concerted, proceeding through a single, cyclic transition state. wikipedia.org The regiochemistry of the addition is governed by the electronic properties of both the diene and the dienophile. For a normal-demand Diels-Alder reaction, the diene is electron-rich and the dienophile is electron-poor. wikipedia.org The ester group of this compound is electron-withdrawing, which generally deactivates the diene. However, the alkyl chain can have a modest electron-donating effect. The reaction proceeds most efficiently with dienophiles bearing strong electron-withdrawing groups.

The regiochemical outcome can often be predicted by examining the resonance structures of the reactants, which indicate the sites of partial positive and negative charge. The most favorable transition state will involve the alignment of the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile. vanderbilt.edu

| Catalyst Type | Effect on Dienophile | Impact on Reaction |

| Lewis Acid | Lowers LUMO energy | Increased rate and selectivity |

| No Catalyst | Unaltered LUMO energy | Slower reaction rate |

This table summarizes the effect of Lewis acid catalysis on a typical Diels-Alder reaction.

The Diels-Alder reaction is highly stereospecific, meaning the stereochemistry of the reactants is preserved in the product. masterorganicchemistry.com For instance, a cis-dienophile will yield a product with cis substituents, while a trans-dienophile will result in a trans-substituted product. libretexts.org

Furthermore, when a cyclic diene or a diene that can form a bicyclic product is used, there is a preference for the endo product over the exo product. This is known as the "endo rule." The endo transition state is favored due to secondary orbital interactions between the p-orbitals of the diene and the substituents on the dienophile, even though the endo product is often the thermodynamically less stable isomer. youtube.com In the context of this compound reacting with a cyclic dienophile, this principle would dictate the preferred orientation of the dienophile's substituents relative to the newly forming six-membered ring. youtube.com

| Product Type | Transition State Stability | Thermodynamic Stability | Primary Product |

| Endo | Favored (secondary orbital interactions) | Often less stable | Major |

| Exo | Disfavored | Often more stable | Minor |

This table illustrates the principles of endo vs. exo selectivity in Diels-Alder reactions.

[2+2]-Cycloaddition Pathways in Olefin Metathesis

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by transition metal carbene complexes. The generally accepted mechanism, proposed by Chauvin, involves a series of [2+2]-cycloaddition and cycloreversion steps.

In this mechanism, the alkene substrate undergoes a [2+2]-cycloaddition with the metal carbene catalyst to form a four-membered metallacyclobutane intermediate. This intermediate can then undergo a retro-[2+2]-cycloaddition to release a new alkene and a new metal carbene. For a molecule like this compound, either of the double bonds in the conjugated system could potentially participate in such a reaction. However, the presence of conjugation and the potential for the ester group to coordinate with the metal center can influence the reactivity and selectivity of the metathesis process. The specific application of olefin metathesis to a substrate like this compound would depend on the desired transformation, such as ring-closing metathesis if another double bond is present in the molecule, or cross-metathesis with another olefin.

Olefin Metathesis and Its Application to Unsaturated Esters

Olefin metathesis is a powerful and versatile reaction in organic synthesis that involves the redistribution of alkene bonds. This transformation is catalyzed by various transition metal complexes, with ruthenium-based catalysts being particularly prominent due to their high functional group tolerance and stability.

Mechanistic Studies of Ruthenium-Based Metathesis Catalysts

The generally accepted mechanism for ruthenium-catalyzed olefin metathesis is the Chauvin mechanism. nih.gov This process is initiated by the dissociation of a ligand from the ruthenium precatalyst to generate a highly reactive 14-electron intermediate. nih.gov This species then reacts with a substrate olefin in a [2+2] cycloaddition to form a metallacyclobutane intermediate. This intermediate can then undergo a retro-[2+2] cycloaddition to release a new olefin and form a new ruthenium-alkylidene complex, which continues the catalytic cycle.

The activity and selectivity of ruthenium catalysts are significantly influenced by their ligand sphere. First-generation Grubbs catalysts, bearing two phosphine (B1218219) ligands, were foundational in demonstrating the utility of ruthenium in metathesis. However, the development of second-generation catalysts, where one phosphine is replaced by an N-heterocyclic carbene (NHC) ligand, led to significantly enhanced thermal stability and greater metathesis activity. nih.gov The Hoveyda-Grubbs type catalysts, which feature a chelating isopropoxybenzylidene ligand, offer increased stability and the potential for catalyst recovery and reuse.

Stereoselective Olefin Metathesis in Dienoate Chemistry

Achieving stereoselectivity in olefin metathesis, particularly the formation of Z-olefins, has been a significant area of research. nih.gov The development of Z-selective ruthenium catalysts has provided access to specific stereoisomers that are often challenging to synthesize via other methods. These catalysts typically feature sterically demanding ligands that influence the geometry of the metallacyclobutane intermediate and the subsequent product formation.

Cross-Metathesis Reactions Involving this compound Precursors

Cross-metathesis (CM) is a powerful tool for the construction of carbon-carbon double bonds between two different olefin partners. While direct cross-metathesis studies on this compound are limited, research on the closely related methyl (2Z,4E)-hexadienoate provides valuable insights. nih.gov In a study by Curran and Moura-Letts, the cross-metathesis of terminal alkenes with methyl (2Z,4E)-hexadienoate was effectively promoted by the second-generation Grubbs-Hoveyda catalyst (GH-II). nih.gov This reaction yielded substituted (2Z,4E)-dienyl esters in good yields, demonstrating the feasibility of such transformations.

The success of these reactions highlights the ability of ruthenium catalysts to differentiate between the various olefinic positions in a dienoate system and to tolerate the ester functionality. For larger scale reactions, a fluorous-tagged version of the GH-II catalyst was employed to facilitate catalyst separation and recovery. nih.gov These findings suggest that similar cross-metathesis strategies could be applied to precursors of this compound to introduce diverse functionalities.

For example, the cross-metathesis of methyl oleate (B1233923) with various olefins has been extensively studied, showcasing the utility of this reaction in oleochemistry. nih.govnih.govdntb.gov.ua The use of different ruthenium catalysts can influence the conversion and selectivity of these reactions. nih.gov

Rearrangement Reactions

Rearrangement reactions are fundamental transformations in organic chemistry that involve the migration of an atom or group within a molecule. For a compound like this compound, with its conjugated diene system and allylic positions, several types of rearrangements are mechanistically plausible.

Sigmatropic Rearrangements (e.g., Johnson-Claisen)

The Johnson-Claisen rearrangement is a rsc.orgrsc.org-sigmatropic rearrangement that transforms an allylic alcohol into a γ,δ-unsaturated ester through reaction with an orthoester in the presence of a weak acid catalyst. wikipedia.orgsynarchive.comtcichemicals.com This reaction proceeds through the in-situ formation of a ketene (B1206846) acetal (B89532), which then undergoes the sigmatropic shift. tcichemicals.com

While there are no direct reports of a Johnson-Claisen rearrangement involving a precursor that directly yields this compound, a study by Haufe and colleagues demonstrated a successful Johnson-Claisen rearrangement to form a structurally related dienoate, methyl 7-(pentafluorosulfanyl)hepta-4,6-dienoate. rsc.org In this work, the rearrangement of 1-(pentafluorosulfanyl)penta-1,4-dien-3-ol with trimethyl orthoacetate proceeded in high yield (92%), with the rearrangement occurring exclusively at the unsubstituted double bond. rsc.org This example underscores the steric sensitivity of the Johnson-Claisen rearrangement and its utility in synthesizing complex dienoate structures.

The general mechanism for the Johnson-Claisen rearrangement is depicted below:

| Step | Description |

| 1 | Protonation of the orthoester by the acid catalyst. |

| 2 | Loss of an alcohol molecule to form an oxonium ion. |

| 3 | Nucleophilic attack by the allylic alcohol on the oxonium ion. |

| 4 | Proton transfer and elimination of a second alcohol molecule to form a ketene acetal intermediate. |

| 5 | A concerted rsc.orgrsc.org-sigmatropic rearrangement of the ketene acetal to form the γ,δ-unsaturated ester. |

Allylic Rearrangements

Allylic rearrangements involve the migration of a double bond in an allylic system, often during nucleophilic substitution reactions. These reactions can proceed through either an S(_N)1' or S(_N)2' mechanism. In the context of a conjugated diene system like that in this compound, allylic rearrangements could be initiated at either of the allylic positions.

The S(_N)1' mechanism proceeds through the formation of a resonance-stabilized allylic carbocation. For a dienoate, this would be a pentadienyl cation, which has multiple resonance structures, allowing for the nucleophile to attack at different positions. The S(_N)2' mechanism involves a concerted process where the nucleophile attacks the double bond, inducing the migration of the double bond and the departure of the leaving group in a single step.

The propensity for an allylic system to undergo rearrangement depends on factors such as the nature of the leaving group, the strength of the nucleophile, and steric hindrance at the reaction centers. For conjugated dienes, the extended conjugation can further influence the regioselectivity of the rearrangement.

Nucleophilic and Electrophilic Reactions of Dienyl Esters

The electronic nature of the conjugated diene system in this compound, influenced by the electron-withdrawing ester group, dictates its reactivity towards both nucleophiles and electrophiles.

Conjugated dienoates like this compound are susceptible to nucleophilic attack at several electrophilic centers. The reaction can proceed via a 1,2-addition to the carbonyl carbon, or through a conjugate addition (1,4- or 1,6-addition) to the β- or δ-carbon of the diene system, respectively. The regioselectivity of the attack is influenced by the nature of the nucleophile and the reaction conditions.

In a Michael or conjugate addition, a nucleophile adds to an α,β-unsaturated carbonyl compound at the β-position. wikipedia.orgmasterorganicchemistry.com For a conjugated dienoate, this concept extends to the entire conjugated system. The attack of a nucleophile at the δ-carbon (C6) of this compound would constitute a 1,6-addition, leading to a resonance-stabilized enolate intermediate. Subsequent protonation would yield the corresponding β,γ-unsaturated ester. Similarly, a 1,4-addition would involve nucleophilic attack at the β-carbon (C4).

The general mechanism for nucleophilic conjugate addition involves the attack of the nucleophile on the electrophilic β-carbon, leading to the formation of a resonance-stabilized enolate. libretexts.org This intermediate is then protonated to give the final product. libretexts.org The choice between 1,2-, 1,4-, and 1,6-addition is often governed by the principles of hard and soft acid-base (HSAB) theory. Hard nucleophiles, such as Grignard reagents and organolithium compounds, tend to favor 1,2-addition to the hard electrophilic carbonyl carbon. masterorganicchemistry.com In contrast, soft nucleophiles, like organocuprates (Gilman reagents), thiols, and enamines, preferentially undergo conjugate addition to the softer electrophilic β- and δ-carbons. masterorganicchemistry.comlibretexts.org

| Nucleophile Type | Predominant Mode of Addition to Conjugated Dienoates | Product Type |

| Hard (e.g., Grignard reagents) | 1,2-Addition | Tertiary Alcohol |

| Soft (e.g., Organocuprates) | 1,4- or 1,6-Conjugate Addition | Saturated or β,γ-Unsaturated Ester |

| Amines | Conjugate Addition (often thermodynamically controlled) | β-Amino or δ-Amino Ester |

The electron-rich double bonds of the diene system in this compound can be activated by electrophiles. The reaction is initiated by the attack of an electrophile on one of the double bonds, leading to the formation of a carbocation intermediate. The stability of this carbocation is enhanced by resonance delocalization across the adjacent double bond and, to a lesser extent, the ester group.

The regioselectivity of the electrophilic attack is governed by the formation of the most stable carbocation. Attack at the C7 position would lead to a secondary carbocation at C6, which is stabilized by resonance with the C4=C5 double bond. This allylic carbocation can then be trapped by a nucleophile at either C6 or C4, leading to 1,2- and 1,4-addition products, respectively. Similarly, electrophilic attack at C5 would generate a carbocation at C4, which is also resonance-stabilized.

Common electrophiles used in these transformations include protons (from acids), halogens, and various Lewis acids. The specific outcome of the reaction depends on the nature of the electrophile, the nucleophile present in the reaction medium, and the reaction conditions.

Organometallic Complexation and Reactivity with Dienyl Esters

Transition metals can coordinate to the π-system of the diene in this compound, profoundly altering its reactivity and providing avenues for stereocontrolled transformations.

Conjugated dienes readily react with iron pentacarbonyl (Fe(CO)₅) or diiron nonacarbonyl (Fe₂(CO)₉) to form stable (η⁴-diene)tricarbonyliron(0) complexes. In the case of this compound, the Fe(CO)₃ moiety would coordinate to the face of the diene system. This complexation has several important consequences for the reactivity of the diene:

Protection of the Diene: The coordinated iron tricarbonyl group effectively protects the diene from reactions such as catalytic hydrogenation and Diels-Alder reactions.

Stereochemical Control: The bulky Fe(CO)₃ group blocks one face of the diene, directing the approach of reagents to the opposite face.

Activation towards Nucleophilic Attack: Complexation of the diene to the iron center can render it susceptible to nucleophilic attack, leading to the formation of (η³-allyl)iron complexes.

The decomplexation of the diene can be achieved under oxidative conditions, for example, using ceric ammonium (B1175870) nitrate (B79036) (CAN) or trimethylamine (B31210) N-oxide, to regenerate the free diene after the desired transformations have been performed.

The development of chiral organometallic complexes has enabled a wide range of asymmetric transformations. In the context of this compound, the use of a chiral transition metal catalyst could facilitate enantioselective reactions. This can be achieved by employing a catalyst system composed of a metal precursor and a chiral ligand.

For instance, in a nucleophilic addition reaction, a chiral catalyst could coordinate to the dienoate, creating a chiral environment that favors the approach of the nucleophile from one face over the other, leading to the formation of one enantiomer in excess. The design of the chiral ligand is crucial for achieving high enantioselectivity, as it must effectively differentiate between the two prochiral faces of the substrate. While specific examples involving this compound are not prevalent in the literature, the principles of asymmetric catalysis are broadly applicable to this class of compounds. mdpi.com

| Reaction Type | Potential Chiral Catalyst System | Desired Outcome |

| Asymmetric Conjugate Addition | Chiral Copper-Phosphine Complex | Enantioenriched β- or δ-Substituted Ester |

| Asymmetric Hydrogenation | Chiral Rhodium- or Ruthenium-Diphosphine Complex | Enantioenriched Saturated Ester |

| Asymmetric Epoxidation | Chiral Titanium-Tartrate Complex (Sharpless Epoxidation) | Enantioenriched Epoxide |

Radical Processes in Dienoate Functionalization

Radical reactions offer a complementary approach to the functionalization of dienoates. The double bonds in this compound can undergo radical addition reactions. These reactions are typically initiated by the generation of a radical species, which then adds to one of the double bonds of the diene.

The regioselectivity of the initial radical attack is influenced by both steric and electronic factors, as well as the stability of the resulting radical intermediate. Addition of a radical to the C7 position would generate a resonance-stabilized allylic radical at C6. This intermediate can then react with a radical scavenger or propagate a chain reaction.

Various methods can be employed to generate radicals for addition to dienoates, including the use of radical initiators like AIBN (azobisisobutyronitrile) or benzoyl peroxide, or through photoredox catalysis. The specific conditions and reagents used will determine the outcome of the reaction, allowing for the introduction of a wide range of functional groups. While the gas-phase reactions of OH radicals with ketones have been studied, the principles of radical addition to unsaturated systems are broadly applicable. researchgate.net

Advanced Spectroscopic and Characterization Methodologies for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dienoate Stereoisomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for determining the detailed structure of organic molecules in solution. For a compound like Methyl octa-4,6-dienoate, NMR is particularly crucial for establishing the stereochemistry (geometry) of the two double bonds within the conjugated diene system. The coupling constants (J-values) between the vinylic protons are diagnostic for cis (Z) or trans (E) configurations. Generally, a larger coupling constant (typically 12-18 Hz) is indicative of a trans relationship between two protons, while a smaller coupling constant (typically 6-12 Hz) suggests a cis relationship.

While this compound itself is achiral, derivatives of this compound may possess stereocenters. In cases where a racemic mixture of a chiral derivative is present, chiral shift reagents (CSRs), often lanthanide-based complexes like Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can be employed. researchgate.net These reagents form diastereomeric complexes with the enantiomers in solution. This interaction induces differential changes in the chemical shifts of the protons near the binding site, causing separate sets of peaks to appear for each enantiomer in the ¹H NMR spectrum. This allows for the determination of enantiomeric purity or enantiomeric excess (ee) without the need for chromatographic separation.

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to confirm the complete chemical structure of this compound. omicsonline.org

¹H NMR: This 1D technique provides information about the number of different proton environments and their neighboring protons. The spectrum would show signals for the terminal methyl group, the methylene (B1212753) groups, the olefinic protons of the diene, and the methyl ester group.

¹³C NMR: This 1D experiment reveals the number of unique carbon environments. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH₃, CH₂, CH, and quaternary carbons.

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity. omicsonline.org COSY identifies proton-proton couplings (¹H-¹H), HSQC correlates protons to the carbons they are directly attached to (¹H-¹³C one-bond), and HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is essential for piecing together the molecular skeleton.

Table 1: Predicted ¹H and ¹³C NMR Data for (4E,6E)-Methyl octa-4,6-dienoate (Note: Data is hypothetical and based on typical values for similar structures.)

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H Coupling Constants (J, Hz) | COSY Correlations (H-) | HMBC Correlations (C-) |

| 1 (C=O) | ~172.5 | - | - | - | - | H2, H3, OCH₃ |

| OCH₃ | ~51.5 | ~3.70 | s | - | - | C1 |

| 2 | ~34.0 | ~2.40 | t | 7.5 | H3 | C1, C3, C4 |

| 3 | ~29.0 | ~2.25 | q | 7.5 | H2, H4 | C2, C4, C5 |

| 4 | ~130.0 | ~5.60 | dt | 15.0, 7.5 | H3, H5 | C2, C3, C5, C6 |

| 5 | ~140.0 | ~6.10 | dd | 15.0, 10.5 | H4, H6 | C3, C4, C6, C7 |

| 6 | ~125.0 | ~5.80 | dd | 15.0, 10.5 | H5, H7 | C4, C5, C7, C8 |

| 7 | ~135.0 | ~5.95 | dq | 15.0, 6.8 | H6, H8 | C5, C6, C8 |

| 8 | ~18.0 | ~1.05 | t | 6.8 | H7 | C6, C7 |

Mass Spectrometry (MS) for Molecular Formula and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. For this compound (C₉H₁₄O₂), the expected exact mass would be calculated.

Electron Ionization (EI) is a common MS technique that causes the molecule to fragment in a reproducible manner. The analysis of these fragmentation patterns provides valuable structural information. miamioh.edu Common fragmentation pathways for an ester like this compound include the loss of the methoxy (B1213986) group (-OCH₃) or the methoxycarbonyl group (-COOCH₃). thesciencein.org Cleavage can also occur along the alkyl chain, particularly at allylic positions, which are weakened due to resonance stabilization of the resulting carbocation. youtube.com The McLafferty rearrangement is a characteristic fragmentation for carbonyl compounds with a sufficiently long alkyl chain, though its prominence would depend on the specific isomer. youtube.com

Table 2: Predicted Mass Spectrometry Fragmentation for this compound (C₉H₁₄O₂) (Molecular Weight: 154.21 g/mol )

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragment Lost |

| 154 | [C₉H₁₄O₂]⁺˙ | (Molecular Ion) |

| 123 | [C₈H₁₁O]⁺ | ˙OCH₃ |

| 111 | [C₇H₁₁O]⁺ | ˙CH₂CH₃ and CO |

| 95 | [C₇H₁₁]⁺ | ˙COOCH₃ |

| 81 | [C₆H₉]⁺ | (Cleavage and rearrangement) |

| 55 | [C₄H₇]⁺ | (Allylic cleavage) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. youtube.com The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features. libretexts.org

Table 3: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Bond Vibration | Predicted Absorption Range (cm⁻¹) | Intensity |

| Ester Carbonyl | C=O stretch | 1735 - 1750 | Strong, Sharp |

| Conjugated Alkene | C=C stretch | 1620 - 1650 | Medium (multiple bands possible) |

| Ester C-O | C-O stretch | 1150 - 1250 | Strong |

| Vinylic C-H | =C-H stretch | 3010 - 3100 | Medium |

| Aliphatic C-H | -C-H stretch | 2850 - 2960 | Medium-Strong |

| Vinylic C-H (trans) | =C-H bend (out-of-plane) | ~965 | Strong |

The strong absorption around 1740 cm⁻¹ is a clear indicator of the ester carbonyl group. pressbooks.pub The presence of C=C stretching absorptions in the 1620-1650 cm⁻¹ region confirms the diene system. openstax.org Furthermore, a strong band around 965 cm⁻¹ would be highly indicative of trans-configured double bonds. libretexts.org

Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) is a chiroptical technique used to determine the absolute configuration of chiral molecules. nih.gov It measures the differential absorption of left and right circularly polarized light by a sample. This technique is only applicable to chiral compounds that contain a chromophore (a light-absorbing group) near a stereocenter.

This compound itself is achiral and would therefore be ECD silent. However, if a chiral center were introduced into the molecule (e.g., through hydroxylation of the alkyl chain), ECD could become a powerful tool for assigning its absolute configuration. The conjugated diene system acts as a strong chromophore. The experimentally measured ECD spectrum, which shows positive or negative bands known as Cotton effects, would be compared to a spectrum predicted by theoretical calculations, often using Time-Dependent Density Functional Theory (TDDFT). A good match between the experimental and calculated spectra for a specific enantiomer allows for the unambiguous assignment of its absolute configuration. nih.govnih.gov

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation of this compound from reaction mixtures and for the assessment of its purity.

Gas Chromatography (GC): As a relatively volatile compound, this compound is well-suited for analysis by GC. The compound is vaporized and passed through a column, and its retention time is used for identification and quantification. Coupling GC with a mass spectrometer (GC-MS) allows for the separation and mass analysis of individual components in a mixture, providing a high degree of confidence in compound identification.

High-Performance Liquid Chromatography (HPLC): HPLC is used for both analytical and preparative-scale purification. For a moderately polar compound like this compound, both normal-phase (with a polar stationary phase and non-polar mobile phase) and reverse-phase (with a non-polar stationary phase and polar mobile phase) HPLC could be employed. The choice depends on the polarity of any impurities that need to be removed.

Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive technique used to monitor the progress of a reaction, screen for optimal solvent systems for column chromatography, and make a preliminary assessment of purity. The compound is spotted on a plate coated with a stationary phase (e.g., silica (B1680970) gel), and a solvent system is used to develop the plate. The position of the spot (Retention Factor, Rƒ) is indicative of its polarity.

Gas Chromatography (GC) for Isomer Separation and Quantification

Gas chromatography is a powerful technique for the separation and quantification of the geometric isomers of this compound, which arise from the cis (Z) or trans (E) configuration at the two conjugated double bonds (C4=C5 and C6=C7). The separation of these isomers is typically achieved using high-polarity capillary columns. nih.gov

Research Findings:

The separation of fatty acid methyl esters (FAMEs), particularly those with conjugated double bonds, is highly dependent on the stationary phase of the GC column. gcms.czmdpi.com Highly polar stationary phases, such as those containing cyanopropyl functional groups, are particularly effective for resolving geometric isomers. nih.gov The elution order of these isomers is influenced by their boiling points and their interactions with the stationary phase. Generally, trans isomers, having a more linear and less polar structure, tend to elute earlier than their cis counterparts, which have a bent structure leading to different molecular interactions. fishersci.com

For this compound, four potential geometric isomers exist: (4E, 6E), (4E, 6Z), (4Z, 6E), and (4Z, 6Z). A high-resolution capillary GC column can effectively separate these based on their distinct geometries. Quantification is typically performed using a flame ionization detector (FID), which provides a response proportional to the mass of the analyte. fishersci.com By integrating the peak areas of the separated isomers, their relative abundance in a mixture can be accurately determined. researchgate.net

The GC-MS (Gas Chromatography-Mass Spectrometry) technique is also invaluable, not only for quantification but also for providing structural information that helps in the identification of each eluting isomer. nih.govsemanticscholar.org

The following table illustrates a representative separation of this compound geometric isomers on a suitable high-polarity capillary column.

Table 1: Representative GC-FID Data for the Separation of this compound Geometric Isomers

| Isomer | Retention Time (min) | Peak Area (%) |

|---|---|---|

| (4E, 6E)-methyl octa-4,6-dienoate | 12.5 | 45 |

| (4E, 6Z)-methyl octa-4,6-dienoate | 12.8 | 25 |

| (4Z, 6E)-methyl octa-4,6-dienoate | 13.1 | 20 |

| (4Z, 6Z)-methyl octa-4,6-dienoate | 13.5 | 10 |

Note: The data presented are hypothetical and for illustrative purposes to demonstrate the typical elution order and quantification of geometric isomers by GC-FID.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

While GC is adept at separating geometric isomers, High-Performance Liquid Chromatography (HPLC) is the premier method for determining the enantiomeric purity of chiral molecules like this compound. The presence of a chiral center allows the molecule to exist as a pair of non-superimposable mirror images, or enantiomers (R and S forms). These enantiomers often exhibit different biological activities, making the determination of enantiomeric excess (% ee) crucial.

Research Findings:

The separation of enantiomers by HPLC requires a chiral environment, which can be achieved in several ways, most commonly through the use of a chiral stationary phase (CSP). chiralpedia.comnih.gov These stationary phases are themselves enantiomerically pure and interact diastereomerically with the enantiomers of the analyte, leading to different retention times. Polysaccharide-based CSPs are widely used for their broad applicability in separating a variety of chiral compounds. sigmaaldrich.com

For the analysis of this compound, a normal-phase HPLC method using a chiral column would be employed. The enantiomers are passed through the column, and their differential interaction with the CSP allows for their separation. The separated enantiomers are then detected, typically by a UV detector, and the area under each peak is used to calculate the enantiomeric excess.

The enantiomeric excess (% ee) is a measure of the purity of a chiral sample and is calculated as follows:

% ee = |([R] - [S]) / ([R] + [S])| * 100

Where [R] and [S] are the concentrations (or peak areas) of the R and S enantiomers, respectively.

An alternative, indirect method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard, achiral HPLC column. chiralpedia.comnih.gov

The following table provides an example of HPLC data for the determination of the enantiomeric purity of a sample of this compound.

Table 2: Representative HPLC Data for the Enantiomeric Purity of a this compound Sample

| Enantiomer | Retention Time (min) | Peak Area |

|---|---|---|

| (R)-methyl octa-4,6-dienoate | 9.2 | 97500 |

| (S)-methyl octa-4,6-dienoate | 10.5 | 2500 |

Note: The data presented are hypothetical and for illustrative purposes. Based on this data, the enantiomeric excess would be calculated as 95% ee in favor of the R-enantiomer.

Theoretical and Computational Chemistry Studies on Methyl Octa 4,6 Dienoate Reactivity

Quantum Chemical Calculations of Reaction Mechanisms and Transition States

Quantum chemical calculations have become an indispensable tool for dissecting the intricate details of chemical reactions. By solving the Schrödinger equation for a given molecular system, these methods can map out the potential energy surface of a reaction, identifying stable molecules, intermediates, and the high-energy transition states that connect them.

Density Functional Theory (DFT) Applications in Dienoate Chemistry

Density Functional Theory (DFT) has emerged as a workhorse in computational organic chemistry due to its favorable balance of accuracy and computational cost. DFT methods are particularly well-suited for studying the electronic structure and reactivity of conjugated systems like methyl octa-4,6-dienoate. In the context of dienoate chemistry, DFT calculations are employed to investigate various reactions, most notably cycloadditions such as the Diels-Alder reaction.

For a representative Diels-Alder reaction involving a substituted acyclic dienoate (a close proxy for this compound) and a dienophile, DFT can be used to calculate the activation energies for different possible pathways. These calculations reveal the energetic barriers that must be overcome for the reaction to proceed, thereby predicting the feasibility and rate of the reaction. The choice of functional and basis set in DFT calculations is crucial for obtaining accurate results. For instance, the B3LYP functional combined with a 6-31G* basis set is a commonly used level of theory for such investigations.

Table 1: Calculated Activation Energies for a Model Diels-Alder Reaction of a Substituted Acyclic Dienoate

| Reaction Pathway | Dienophile | DFT Functional | Basis Set | Activation Energy (kcal/mol) |

|---|---|---|---|---|

| endo approach | Ethylene | B3LYP | 6-31G* | 25.8 |

| exo approach | Ethylene | B3LYP | 6-31G* | 27.5 |

| endo approach | Maleic Anhydride | M06-2X | 6-311+G(d,p) | 15.2 |

| exo approach | Maleic Anhydride | M06-2X | 6-311+G(d,p) | 16.9 |

Note: The data in this table is illustrative and based on typical values found in computational studies of similar acyclic dienoates. Specific values for this compound would require dedicated calculations.

These calculations can also elucidate the geometry of the transition states, providing insights into the degree of bond formation and breaking at the highest point on the reaction coordinate. For example, in a Diels-Alder reaction, the transition state geometry can indicate whether the reaction proceeds through a synchronous or asynchronous mechanism.

Analysis of Orbital Interactions and Energy Landscapes

The reactivity of conjugated systems is fundamentally governed by the interactions of their molecular orbitals. Frontier Molecular Orbital (FMO) theory provides a powerful qualitative framework for understanding these interactions. In a normal-electron-demand Diels-Alder reaction, the key interaction is between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.

Quantum chemical calculations can provide quantitative data on the energies and shapes of these frontier orbitals. The energy gap between the HOMO of the diene and the LUMO of the dienophile is a critical determinant of reactivity; a smaller energy gap generally leads to a faster reaction. For this compound, the presence of methyl and ester groups will influence the energies of its frontier orbitals. The methyl group is weakly electron-donating, which would raise the HOMO energy, while the electron-withdrawing ester group would lower both the HOMO and LUMO energies.

Table 2: Calculated Frontier Molecular Orbital Energies for a Model Acyclic Dienoate

| Molecule | Orbital | Energy (eV) |

|---|---|---|

| Substituted Acyclic Dienoate | HOMO | -8.9 |

| LUMO | 0.5 | |

| Ethylene | HOMO | -10.5 |

| LUMO | 1.2 | |

| Maleic Anhydride | HOMO | -11.7 |

| LUMO | -1.5 |

Note: This data is representative and serves to illustrate the concepts. The exact orbital energies for this compound would need to be specifically calculated.

Beyond FMO theory, computational methods can generate detailed energy landscapes for reactions. These landscapes map the potential energy of the system as a function of the geometric coordinates of the atoms, providing a comprehensive picture of all possible reaction pathways, intermediates, and transition states.

Computational Modeling of Stereoselectivity in Dienoate Transformations

Many reactions of dienoates can lead to the formation of multiple stereoisomers. Computational modeling is a powerful tool for predicting and rationalizing the stereochemical outcome of these transformations. By calculating the energies of the transition states leading to different stereoisomers, chemists can predict which product will be favored.

In the context of this compound, stereoselectivity is a key consideration in reactions such as catalytic hydrogenations, epoxidations, and cycloadditions. For instance, in a Diels-Alder reaction, the diene can approach the dienophile from two different faces, leading to endo and exo products. The relative stability of the endo and exo transition states determines the diastereoselectivity of the reaction. Computational studies have shown that the preference for the endo product in many Diels-Alder reactions is due to favorable secondary orbital interactions between the diene and dienophile in the transition state.

Role of Catalyst-Substrate Interactions in Enantiocatalysis

The synthesis of single enantiomers of chiral molecules is a major goal in modern organic chemistry. Enantioselective catalysis, using chiral catalysts to control the stereochemical outcome of a reaction, is a primary strategy for achieving this. Computational chemistry plays a vital role in understanding how chiral catalysts work and in designing new, more effective catalysts.

For reactions involving this compound, a chiral catalyst can create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. Computational studies can model the interaction between the catalyst and the dienoate substrate. These models can identify the key non-covalent interactions, such as hydrogen bonds, steric repulsion, and van der Waals forces, that are responsible for stereochemical induction.

By calculating the energies of the diastereomeric transition states formed between the catalyst and the substrate leading to the two different enantiomers, the enantiomeric excess (ee) of the reaction can be predicted. This information is invaluable for understanding the source of enantioselectivity and for the rational design of new catalysts with improved performance. For example, in an organocatalyzed reaction, DFT calculations can be used to model the hydrogen bonding between a chiral thiourea (B124793) catalyst and the ester group of the dienoate, explaining how this interaction directs the approach of a reactant to a specific face of the diene.

Applications and Synthetic Utility of Methyl Octa 4,6 Dienoate As a Building Block

Precursor in Natural Product Synthesis

The carbon skeleton and functional group array of methyl octa-4,6-dienoate are embedded within numerous biologically active natural products. This has led to its use as a precursor in the total synthesis of these complex targets, where its conjugated diene moiety can be strategically manipulated to form key structural motifs.

Polyketides are a large and structurally diverse class of natural products, many of which exhibit potent biological activities. The iterative, modular nature of polyketide biosynthesis often results in molecules with repeating stereocenters and functional groups. While direct incorporation of this compound in a biomimetic polyketide synthesis has not been extensively documented, its structural motifs are present in several polyketide natural products. For instance, the ambruticin family of antifungal agents features a complex polyketide backbone with embedded diene functionalities. rsc.orgthieme-connect.de The synthesis of fragments for such molecules often relies on the coupling of smaller, stereochemically defined building blocks, some of which can be derived from or are analogous to conjugated dienoates like this compound. rsc.orgthieme-connect.de

Macrolactones, cyclic esters with large rings, are another significant class of natural products with a wide range of biological activities, including antibiotic, antifungal, and anticancer properties. The synthesis of these large rings is a significant chemical challenge, often accomplished in the final stages of a total synthesis through a macrolactonization reaction. This compound can serve as a precursor to seco-acids (the linear precursors to macrolactones) that contain a conjugated diene system.

A key strategy for the formation of macrolactone frameworks is the Horner-Wadsworth-Emmons (HWE) macrocyclization. In the total synthesis of (+)-dactylolide, a 20-membered macrolactone, a key fragment containing a conjugated diene was cyclized using an intramolecular HWE reaction to form the macrolactone core. organic-chemistry.orgnih.gov This approach demonstrates how a linear precursor containing a diene ester moiety can be effectively cyclized to form a complex macrolactone.

| Macrolactonization Strategy | Key Reagents and Conditions | Application Example |

| Horner-Wadsworth-Emmons (HWE) Macrocyclization | Phosphonate-containing seco-acid, base (e.g., NaHMDS) | Total synthesis of (+)-dactylolide organic-chemistry.orgnih.gov |

| Palladium-Catalyzed Carbonylative Macrolactonization | Alkenediol, CO, Pd catalyst | Synthesis of tetrahydropyran-containing macrolides |

This table presents common strategies for the synthesis of macrolactones, which can be applied to precursors derived from this compound.

This compound is a key structural component in the retrosynthetic analysis of several complex marine natural products, including zampanolide (B1247547) and dactylolide. These macrolides exhibit potent cytotoxic and microtubule-stabilizing activities, making them attractive targets for total synthesis.

In the total synthesis of (+)-dactylolide, the C1-C9 fragment of the molecule, which contains a conjugated diene ester, is a crucial building block. organic-chemistry.orgnih.gov This fragment is prepared through a series of reactions and then coupled with other fragments before the final macrolactonization step. The stereochemistry of the diene and adjacent stereocenters is carefully controlled throughout the synthesis.

Zampanolide, a structurally related macrolide, shares a similar core structure with dactylolide. In fact, (-)-dactylolide has been utilized as a precursor in the total synthesis of (-)-zampanolide. nih.govorganic-chemistry.org The synthetic strategies for these molecules often involve the convergent coupling of several complex fragments, one of which comprises the diene ester portion of the molecule that can be conceptually traced back to a simpler precursor like this compound. The unified synthetic schemes developed for both zampanolide and dactylolide highlight the importance of common intermediates and strategies.

The conjugated diene motif of this compound is a feature of other important bioactive molecules, such as leukotrienes and ambruticins. Leukotrienes are inflammatory mediators, and their synthesis requires precise control of stereochemistry. While a direct synthesis from this compound is not explicitly detailed in the provided search results, the synthesis of leukotriene fragments often involves the construction of a conjugated diene system with specific stereochemistry.

Scaffold for Chiral Building Blocks in Asymmetric Synthesis

The prochiral nature of the diene system in this compound allows for its use as a scaffold to generate chiral building blocks through asymmetric transformations. The introduction of stereocenters in a controlled manner can provide valuable intermediates for the synthesis of enantiomerically pure compounds.

Enantioenriched allylic alcohols are versatile chiral building blocks in organic synthesis. Asymmetric reduction or addition reactions to the conjugated diene system of this compound can, in principle, lead to the formation of such valuable intermediates.

Several catalytic asymmetric methods have been developed for the synthesis of chiral allylic alcohols from conjugated dienes. These include:

Asymmetric 1,4-dihydroxylation: Platinum-catalyzed enantioselective addition of bis(pinacolato)diboron to a conjugated diene, followed by oxidation, yields a 1,4-diol with high enantioselectivity.

Asymmetric Reductive Coupling: Nickel-catalyzed reductive coupling of a diene with an aldehyde in the presence of a borane reagent can produce chiral allylic boronic esters, which are then oxidized to the corresponding allylic alcohols.

Synthesis of Chiral Bromohydrins

The synthesis of chiral bromohydrins from dienoates such as this compound is a valuable transformation in organic synthesis, as these products serve as versatile intermediates for a variety of functionalized molecules. While direct synthesis from this compound is not extensively documented, established methods for the halohydrin formation from alkenes and dienes can be applied. The reaction typically proceeds via an electrophilic addition of a bromine source in the presence of water.

The mechanism involves the formation of a cyclic bromonium ion intermediate upon the attack of the double bond on the bromine atom. Subsequently, a water molecule acts as a nucleophile, attacking one of the carbons of the bromonium ion in a backside attack. This anti-addition results in the formation of a trans-bromohydrin. In the case of a conjugated diene like this compound, the reaction can potentially occur at either of the two double bonds. The regioselectivity of the nucleophilic attack is governed by both steric and electronic factors, with the attack generally favored at the more substituted carbon that can better stabilize a partial positive charge in the transition state.

For the synthesis of chiral bromohydrins, stereoselective methods are employed. These can include the use of chiral catalysts or reagents that influence the facial selectivity of the initial bromine addition or the subsequent nucleophilic attack.

Table 1: Key Aspects of Bromohydrin Synthesis from Dienes

| Feature | Description |

| Reagents | A bromine source (e.g., Br2, NBS) and water. |

| Mechanism | Electrophilic addition via a cyclic bromonium ion intermediate. |

| Stereochemistry | Typically results in anti-addition of the bromine and hydroxyl groups. |

| Regioselectivity | The hydroxyl group generally adds to the more substituted carbon of the double bond. |

| Chiral Synthesis | Can be achieved using chiral catalysts or auxiliaries to induce enantioselectivity. |

Preparation of Amino Alcohols from Dienoate Derivatives

Amino alcohols are crucial building blocks in the synthesis of pharmaceuticals and other biologically active compounds. A common and effective strategy for the preparation of amino alcohols from dienoate derivatives like this compound involves a two-step process: epoxidation of one of the double bonds followed by nucleophilic ring-opening of the resulting epoxide with an amine.

First, the dienoate can be selectively epoxidized at one of the double bonds using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The choice of reaction conditions can influence which double bond reacts. Once the epoxide derivative is formed, it can be treated with a primary or secondary amine. The amine acts as a nucleophile, attacking one of the electrophilic carbons of the epoxide ring and leading to its opening. This reaction typically proceeds with high regioselectivity, with the amine attacking the less sterically hindered carbon of the epoxide. The result is the formation of a β-amino alcohol, where the amino and hydroxyl groups are on adjacent carbons.

This method is advantageous due to the high degree of stereocontrol possible. The epoxidation step can be rendered enantioselective using catalysts like those employed in the Sharpless asymmetric epoxidation. The subsequent aminolysis of the chiral epoxide proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at the point of attack and yielding an enantiomerically enriched amino alcohol.

Table 2: Synthesis of Amino Alcohols from Dienoate Derivatives via Epoxidation

| Step | Reagents and Conditions | Intermediate/Product | Key Features |

| 1. Epoxidation | Peroxy acid (e.g., m-CPBA) | Epoxide of the dienoate | Can be made stereoselective with appropriate catalysts. |

| 2. Aminolysis | Primary or secondary amine | β-Amino alcohol | Nucleophilic ring-opening of the epoxide. High regioselectivity. |

Intermediate in Agrochemical and Pharmaceutical Synthesis

Conjugated dienoates, including structures related to this compound, are valuable intermediates in the synthesis of complex molecules for the agrochemical and pharmaceutical industries. Their utility stems from the presence of multiple reactive sites that can be selectively functionalized to build intricate molecular architectures.

In the pharmaceutical sector, dienoate intermediates are employed in the synthesis of a wide array of therapeutic agents. For instance, patent literature describes the use of conjugated dienoate intermediates in the construction of complex macrocyclic compounds with potential biological activity. The diene moiety can participate in various cycloaddition reactions, such as the Diels-Alder reaction, to form cyclic structures that are common in natural products and drug molecules.

In the agrochemical field, dienoate structures can serve as precursors to insecticides, herbicides, and fungicides. The specific arrangement of double bonds and the ester functionality can be modified to create molecules that interact with specific biological targets in pests or weeds. While specific examples detailing the use of this compound are not prevalent in readily available literature, the general synthetic utility of dienoates suggests its potential as a building block in these industries.

Role in the Synthesis of Specialty Chemicals

Fragrance and Flavor Compound Synthesis (e.g., Damascenolides, Insect Pheromones)

Esters of octadienoic acid are known to contribute to the fruity and green aromas of various natural products and are therefore of interest to the fragrance and flavor industry. While the specific sensory profile of this compound is not widely reported, related isomers such as methyl (E,Z)-2,4-decadienoate are used in fragrance compositions for their mild fruitiness. This suggests that this compound could also possess desirable olfactory properties or serve as a precursor to other aroma chemicals.

A significant application of dienoate structures is in the synthesis of insect pheromones. Many insect pheromones are long-chain unsaturated esters, alcohols, or aldehydes. The conjugated diene system in this compound provides a template for the construction of these complex molecules. Synthetic routes to insect pheromones often involve the stereoselective formation of double bonds, and dienoates can be key starting materials or intermediates in these multi-step syntheses.

Furthermore, the structural motif present in this compound can be found within more complex fragrance molecules like damascenones and related compounds. The synthesis of these important aroma chemicals often involves the construction of a cyclohexene (B86901) ring with specific side chains. A conjugated dienoate could potentially be utilized in reactions that form these cyclic structures, for example, through a Diels-Alder reaction with a suitable dienophile.

Polymer and Materials Science Applications of Dienoate Derivatives

Monomers for Ring-Opening Metathesis Polymerization (ROMP)

While Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for the polymerization of cyclic olefins, for an acyclic diene like this compound, the more relevant polymerization method is Acyclic Diene Metathesis (ADMET) polymerization. researchgate.net ADMET is a step-growth condensation polymerization that is particularly well-suited for the polymerization of α,ω-dienes. nih.gov

In a typical ADMET polymerization, a terminal diene monomer undergoes a metathesis reaction catalyzed by a transition metal complex, often a ruthenium-based catalyst like the Grubbs catalyst. nih.govnih.gov This reaction leads to the formation of a new double bond and the release of a small volatile molecule, such as ethylene, which drives the reaction to completion. nih.gov Although this compound is not a terminal diene, its derivatives could be modified to be suitable for ADMET.

The presence of the ester functional group in this compound is generally well-tolerated by modern metathesis catalysts. nih.gov This allows for the synthesis of functionalized polymers with the ester group regularly spaced along the polymer backbone. researchgate.net The properties of the resulting polymer, such as its thermal and mechanical properties, can be tuned by the structure of the monomer and the stereochemistry of the double bonds in the polymer chain. nih.gov Recent advances in catalyst design have even enabled the stereocontrolled ADMET polymerization to produce polymers with high cis or trans content. nih.gov

Table 3: Comparison of ROMP and ADMET Polymerization

| Feature | Ring-Opening Metathesis Polymerization (ROMP) | Acyclic Diene Metathesis (ADMET) Polymerization |

| Monomer Type | Cyclic olefins with ring strain | Acyclic α,ω-dienes |

| Polymerization Type | Chain-growth | Step-growth condensation |

| Driving Force | Relief of ring strain | Removal of a volatile byproduct (e.g., ethylene) |

| Applicability to this compound | Not directly applicable | Applicable to terminal diene derivatives |

Future Research Directions and Emerging Trends in Methyl Octa 4,6 Dienoate Chemistry

Development of Novel Catalytic Systems for Enhanced Stereoselectivity and Efficiency

The stereoselective synthesis of conjugated dienes like methyl octa-4,6-dienoate remains a significant challenge. nih.gov The geometric configuration of the double bonds is crucial as it dictates the molecule's three-dimensional shape and, consequently, its physical and biological properties. mdpi.com Future research will prioritize the development of novel catalytic systems that offer superior control over stereoselectivity and reaction efficiency.

Transition-metal catalysis, particularly with palladium and ruthenium, will continue to be a major focus. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, have proven effective for constructing C-C bonds in conjugated systems. nobelprize.orglibretexts.org Future work will likely involve the design of new phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands that can fine-tune the catalyst's activity and selectivity for specific isomers of this compound.

Ruthenium-based olefin metathesis is another powerful tool for the synthesis of conjugated dienes. nih.gov Cross-metathesis reactions, in particular, offer a direct route to functionalized dienes. organic-chemistry.orgorganic-chemistry.org The development of next-generation ruthenium catalysts with enhanced stability and selectivity will be critical for producing this compound with high purity and yield. A key challenge will be to design catalysts that favor the desired E,E, E,Z, or Z,Z isomers.

Below is a table summarizing potential catalytic systems for the stereoselective synthesis of this compound:

| Catalyst Type | Reaction | Key Research Focus |

| Palladium-based | Suzuki, Heck, Stille Coupling | Ligand design for enhanced stereocontrol, milder reaction conditions, broader substrate scope. |

| Ruthenium-based | Cross-Metathesis | Development of Z-selective catalysts, improved catalyst stability and turnover numbers. |

| Nickel-based | Four-component reactions | Modular synthesis of polysubstituted 1,3-dienes with high chemo- and regioselectivity. researchgate.net |

| Zirconium-based | Cyclozirconation | Predictive design of diene precursors for high diastereoselectivity in cyclic systems. researchgate.net |

Chemo- and Regioselective Functionalization Strategies

The conjugated diene system in this compound offers multiple reactive sites, making chemo- and regioselective functionalization a complex but rewarding area of research. Future strategies will aim to selectively modify one of the double bonds or introduce functional groups at specific positions.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful method for forming six-membered rings with good stereochemical control. wikipedia.orgsigmaaldrich.com this compound can act as the diene component, reacting with various dienophiles. Future research will explore the use of novel dienophiles and catalysts to control the regioselectivity of this reaction, leading to a diverse range of cyclic structures. The endo and exo transition states of the Diels-Alder reaction will be a key focus for controlling the stereochemical outcome. wikipedia.org

Epoxidation is another important functionalization reaction. The selective epoxidation of one of the double bonds in this compound would yield valuable allylic epoxides, which are versatile synthetic intermediates. acs.orglibretexts.orgorganic-chemistry.org Research will focus on developing catalytic systems, such as those based on methyltrioxorhenium (MTO), that can achieve high chemo- and regioselectivity in the epoxidation of conjugated dienes. acs.org The inherent electronic differences between the double bonds in this compound may allow for selective epoxidation under carefully controlled conditions. researchgate.net

The following table outlines potential chemo- and regioselective functionalization strategies for this compound:

| Reaction | Reagent/Catalyst | Target Product | Research Focus |

| Diels-Alder Reaction | Electron-deficient alkenes/alkynes | Substituted cyclohexene (B86901) derivatives | Control of regioselectivity and endo/exo selectivity through catalyst and dienophile design. wikipedia.org |

| Epoxidation | Peroxy acids, MTO/H₂O₂ | Mono- and di-epoxides | Selective epoxidation of one double bond, control of stereochemistry. acs.orgorganic-chemistry.org |

| Palladium-Catalyzed Difunctionalization | Vinyl triflates and boronic acids | 1,2- and 1,1-difunctionalized products | Formation of stabilized Pd-π-allyl intermediates to control regioselectivity. nih.gov |

| Hydrocarboxylation | Carbon dioxide | Carboxylic acid derivatives | Development of methods for selective addition of a carboxyl group to the diene system. |

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms is a major trend in modern organic synthesis. nih.gov These technologies offer significant advantages in terms of safety, reproducibility, scalability, and the ability to perform reactions under conditions that are difficult to achieve in batch. flinders.edu.aursc.org

For the synthesis of this compound, flow chemistry can enable precise control over reaction parameters such as temperature, pressure, and reaction time, which is crucial for achieving high stereoselectivity. rsc.orgresearchgate.net The improved heat and mass transfer in flow reactors can also lead to higher yields and reduced side product formation. researchgate.net Furthermore, flow chemistry allows for the safe handling of hazardous reagents and intermediates that may be required for certain synthetic steps. acs.org

Automated synthesis platforms, often integrated with flow chemistry systems, can accelerate the discovery and optimization of new reactions for the synthesis and functionalization of this compound. syrris.com These systems can perform a large number of experiments in a short period, systematically varying reaction conditions to identify the optimal parameters for a desired outcome. This high-throughput screening approach can significantly reduce the time and resources required for methods development.

Key advantages of integrating flow chemistry and automation in the context of this compound chemistry are presented below:

| Technology | Key Advantages |

| Flow Chemistry | Precise control of reaction parameters, enhanced safety, improved scalability, efficient mixing and heat transfer. flinders.edu.aumdpi.com |

| Automated Synthesis | High-throughput screening and optimization, rapid library generation, improved reproducibility. syrris.com |

| Integrated Systems | Telescoping of multiple reaction steps, in-line purification and analysis, reduced manual intervention. researchgate.net |

Exploration of New Bio-derived Routes for Dienoate Production

The increasing demand for sustainable and environmentally friendly chemical processes has spurred research into bio-derived routes for the production of valuable chemicals. wur.nl For this compound, this involves exploring enzymatic and microbial pathways for its synthesis from renewable feedstocks.

Lipases are a class of enzymes that can catalyze the esterification of fatty acids and alcohols. ocl-journal.org Research is underway to use lipases for the synthesis of various fatty acid esters, including those with conjugated double bonds. acs.orgmdpi.comnih.govnih.gov The development of robust and highly selective lipases could provide a green alternative to traditional chemical synthesis for the production of this compound.

The biosynthesis of conjugated fatty acids in plants and microorganisms offers another promising avenue. acs.org Some organisms produce enzymes, such as isomerases, that can convert common unsaturated fatty acids into conjugated isomers. acs.org The identification and engineering of these enzymes could enable the development of microbial cell factories for the production of octa-4,6-dienoic acid, which can then be esterified to the methyl ester. The octadecanoid pathway in plants, which leads to the formation of jasmonic acid, involves the enzymatic modification of fatty acids and could serve as an inspiration for developing new biocatalytic routes. oup.comnih.govnih.gov

Potential bio-derived routes for this compound production are summarized in the following table:

| Approach | Key Enzymes/Pathways | Research Focus |

| Enzymatic Esterification | Lipases | Optimization of reaction conditions in non-aqueous media, enzyme immobilization for reusability. mdpi.comnih.gov |

| Microbial Fermentation | Fatty acid isomerases, desaturases | Metabolic engineering of microorganisms to produce octa-4,6-dienoic acid from simple carbon sources. acs.org |

| Plant-based Synthesis | Octadecanoid biosynthesis pathway | Identification and characterization of novel enzymes for conjugated fatty acid synthesis. oup.com |

Advanced Computational Methods for Reaction Prediction and Design

Computational chemistry has become an indispensable tool in modern organic synthesis, providing detailed insights into reaction mechanisms and helping to predict the outcomes of reactions. rsc.org For this compound chemistry, advanced computational methods will play a crucial role in the design of new catalysts and the prediction of reaction selectivity.

Density Functional Theory (DFT) is a powerful quantum mechanical method for studying the electronic structure of molecules and the energetics of reaction pathways. purdue.edu DFT calculations can be used to elucidate the mechanisms of transition-metal-catalyzed reactions for the synthesis of this compound, providing a rational basis for catalyst design. nih.govresearchgate.net For example, DFT can be used to model the transition states of different stereochemical pathways, allowing for the prediction of the most likely product isomer. acs.org

Machine learning (ML) is an emerging tool for predicting the outcomes of chemical reactions based on large datasets of experimental results. rsc.org ML models can be trained to predict the stereoselectivity of a reaction based on the structures of the reactants, catalyst, and solvent. As more data becomes available for the synthesis and functionalization of conjugated dienoates, ML could become a powerful tool for predicting the optimal conditions for a desired transformation of this compound.

The application of advanced computational methods in this compound chemistry is highlighted below:

| Computational Method | Application |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of transition state energies, rational catalyst design. purdue.edunih.govmdpi.com |

| Machine Learning (ML) | Prediction of reaction outcomes (e.g., stereoselectivity), optimization of reaction conditions. rsc.org |

| Semi-empirical Methods (e.g., ZINDO) | Prediction of the relative stability of intermediate diastereomeric zirconacycles in cyclozirconation reactions. researchgate.net |

Q & A

Basic: What are the established synthetic routes for Methyl octa-4,6-dienoate, and what analytical techniques are critical for confirming its structural integrity?

Methodological Answer:

Synthesis typically involves esterification of octa-4,6-dienoic acid using methanol under acid catalysis, followed by purification via fractional distillation or column chromatography. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential to verify double bond positions (δ 5.2–5.8 ppm for olefinic protons) and ester functionality (δ 3.6–3.8 ppm for methoxy groups). Mass spectrometry (MS) ensures molecular weight accuracy, while infrared (IR) spectroscopy confirms the ester carbonyl stretch (~1740 cm⁻¹). Polarimetry may be required if chirality is introduced .

Advanced: How can researchers resolve discrepancies in NMR data interpretation for this compound derivatives?

Methodological Answer:

Discrepancies often arise from conformational flexibility or solvent-induced shifts. To address this, use 2D NMR techniques (e.g., COSY, HSQC) to unambiguously assign proton and carbon signals. For dynamic systems, variable-temperature NMR can reveal rotational barriers. Computational tools like density functional theory (DFT) simulations predict chemical shifts, while CORCEMA (Complete Relaxation and Conformational Exchange Matrix) analysis models nuclear Overhauser effects (NOEs) to validate spatial arrangements .

Basic: What are the key considerations in designing stability studies for unsaturated esters like this compound under varying storage conditions?

Methodological Answer:

Stability studies should assess thermal, oxidative, and hydrolytic degradation. Accelerated aging at 40°C/75% relative humidity (ICH guidelines) evaluates thermal stability. Oxidative susceptibility is tested via exposure to O₂ or peroxides, monitored by gas chromatography (GC) or HPLC. Hydrolysis rates in aqueous buffers (pH 3–9) quantify ester lability. Always include control samples with antioxidants (e.g., BHT) or inert atmospheres (N₂) to isolate degradation pathways .

Advanced: What computational approaches are effective in modeling the conformational dynamics of this compound in solution-phase interactions?

Methodological Answer:

Molecular dynamics (MD) simulations with explicit solvent models (e.g., water, DMSO) predict equilibrium conformations. Free energy landscapes via umbrella sampling identify low-energy states. Quantum mechanics/molecular mechanics (QM/MM) hybrid methods model electronic interactions during catalysis or binding. Pair these with experimental NOE data to validate torsional angles and interatomic distances .

Basic: How to perform a systematic literature review to identify gaps in the current understanding of this compound’s reactivity?

Methodological Answer:

Use databases like PubMed, SciFinder, and Google Scholar with keywords: “this compound synthesis,” “kinetic studies,” and “derivatization.” Apply inclusion/exclusion criteria (e.g., peer-reviewed articles post-2000). Track citation networks via tools like Web of Science. Document search strategies in an electronic spreadsheet to ensure reproducibility and transparency .

Advanced: What strategies mitigate batch-to-batch variability in the synthesis of this compound for reproducible experimental outcomes?

Methodological Answer:

Standardize reaction conditions (temperature, solvent purity, catalyst loading) using design of experiments (DoE) frameworks. Implement in-process analytics (e.g., inline IR spectroscopy) to monitor conversion in real time. Use high-purity starting materials (≥99%, verified by GC/MS) and rigorous post-synthesis purification (e.g., preparative HPLC). Maintain detailed metadata logs for each batch, including raw material sources and environmental conditions .

Basic: What spectroscopic methods are most reliable for quantifying isomer distribution in this compound samples?

Methodological Answer:

Gas chromatography-mass spectrometry (GC-MS) separates isomers based on retention times, while chiral HPLC with polar stationary phases resolves enantiomers. ¹H NMR integration of diagnostic peaks (e.g., allylic protons) quantifies diastereomeric ratios. For trace isomers, tandem MS/MS enhances sensitivity. Cross-validate results with independent techniques to minimize systematic errors .

Advanced: How to design controlled experiments to assess the catalytic efficiency of novel enzymes acting on this compound substrates?

Methodological Answer:

Use stopped-flow kinetics to measure initial reaction rates under varied substrate concentrations (0.1–10× Km). Include negative controls (heat-inactivated enzyme) and positive controls (known substrates). Monitor product formation via LC-MS or fluorometric assays. Apply Michaelis-Menten analysis to derive kcat/Km values. For stereoselective reactions, employ chiral chromatography to quantify enantiomeric excess .

Basic: What metadata standards should be implemented when documenting experimental parameters in this compound research?

Methodological Answer:

Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles. Capture instrument-specific metadata (e.g., NMR field strength, HPLC column type), environmental conditions (temperature, humidity), and sample preparation details (solvent lot numbers, purity certificates). Use structured formats like XML or JSON for machine readability. Tools like Electronic Lab Notebooks (ELNs) automate metadata tagging .

Advanced: What statistical frameworks are appropriate for analyzing conflicting bioactivity data across studies involving this compound analogs?

Methodological Answer:

Apply meta-analysis using random-effects models to account for inter-study heterogeneity. Weight studies by sample size and quality (e.g., JADAD scores for in vivo work). Use funnel plots to detect publication bias. For mechanistic contradictions, Bayesian networks integrate prior knowledge (e.g., binding affinity data) to infer probabilistic relationships. Validate findings with sensitivity analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.